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molecular formula C12H9FN2O4 B8536053 3-[(4-Fluorophenyl)methoxy]-4-nitro-1-oxo-1lambda~5~-pyridine CAS No. 878200-22-7

3-[(4-Fluorophenyl)methoxy]-4-nitro-1-oxo-1lambda~5~-pyridine

Cat. No. B8536053
M. Wt: 264.21 g/mol
InChI Key: OMSSSGZAMVWIDC-UHFFFAOYSA-N
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Patent
US07541366B2

Procedure details

Phosphorus trichloride (3.65 ml, 41.80 mmol) was slowly added at 0° C. to a solution of 3-(4-fluorobenzyloxy)-4-nitropyridin-N-oxide (7.72 g, 27.87 mmol) prepared in Step 3 in 500 ml of ethyl acetate. The reaction mixture was stirred for 1 hour at room temperature and then alkalized with 2N sodium hydroxide solution. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was used in the subsequent step without further purification.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.[F:5][C:6]1[CH:23]=[CH:22][C:9]([CH2:10][O:11][C:12]2[CH:13]=[N+:14]([O-])[CH:15]=[CH:16][C:17]=2[N+:18]([O-:20])=[O:19])=[CH:8][CH:7]=1.[OH-].[Na+]>C(OCC)(=O)C>[F:5][C:6]1[CH:23]=[CH:22][C:9]([CH2:10][O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][C:17]=2[N+:18]([O-:20])=[O:19])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
7.72 g
Type
reactant
Smiles
FC1=CC=C(COC=2C=[N+](C=CC2[N+](=O)[O-])[O-])C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was used in the subsequent step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(COC=2C=NC=CC2[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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